(+)-Isoalantolactone;Isohelenin
Description
(+)-Isoalantolactone (synonym: Isohelenin; CAS 470-17-7) is a bioactive sesquiterpene lactone isolated from medicinal plants such as Inula helenium and Inula racemosa. Its molecular formula is C₁₅H₂₀O₂, and it belongs to the eudesmane-type sesquiterpene lactone family, characterized by a fused bicyclic structure with a γ-lactone ring .
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(8aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11?,12?,13?,15-/m1/s1 |
InChI Key |
CVUANYCQTOGILD-CDKPOMLUSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)C1CC3C(C2)OC(=O)C3=C |
Canonical SMILES |
CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C |
Origin of Product |
United States |
Preparation Methods
Solvent Extraction and Partitioning
Methanol extraction followed by sequential partitioning with non-polar solvents is the most widely employed method. For example, powdered Inula helenium roots subjected to methanol extraction under reflux (50°C, 6 hours) yield a crude extract, which is subsequently partitioned with n-hexane to concentrate sesquiterpene lactones. Preparative thin-layer chromatography (TLC) using n-hexane:ethyl acetate (9:1) resolves the alantolactone/isoalantolactone mixture, achieving isolation yields of approximately 3% w/w from dried roots.
Table 1: Solvent Extraction Parameters for (+)-Isoalantolactone
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Extraction solvent | Methanol | 20.7 |
| Partitioning solvent | n-Hexane | 12.0 |
| Chromatography system | n-Hexane:ethyl acetate (9:1) | 3.0 |
Supercritical Fluid Extraction (SFE)
Emerging techniques like supercritical CO₂ extraction offer advantages in selectivity and environmental sustainability. While specific data for isoalantolactone remain limited, analogous sesquiterpene lactones exhibit optimal extraction at 40°C and 300 bar, with ethanol as a co-solvent enhancing polarity-driven recovery.
Synthetic Pathways for (+)-Isoalantolactone
Total synthesis routes address supply limitations posed by natural extraction, enabling scalable production and structural diversification.
Cyclization of α-Formyl-γ-Lactones
A seminal synthetic route involves α-formyl-γ-lactones as precursors. Treatment with formaldehyde under basic conditions generates α-hydroxymethyl-γ-lactones, which undergo dehydration to yield α-methylene-γ-lactones—the core scaffold of isoalantolactone. This method achieved a 65% overall yield in the synthesis of (±)-isoalantolactone, demonstrating robustness for high-molecular-weight analogues.
Table 2: Key Steps in α-Formyl-γ-Lactone Cyclization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroxymethylation | Formaldehyde, KOH, EtOH | 78 |
| Dehydration | H₂SO₄, Δ | 83 |
Palladium-Catalyzed Cross-Coupling
The Heck reaction facilitates side-chain functionalization of isoalantolactone precursors. For instance, coupling iodobenzene derivatives with isoalantolactone using Pd(OAc)₂ and tris(o-tolyl)phosphine in DMF at 120°C introduces aryl groups at the C-3 position, yielding derivatives with retained lactone integrity.
Structural Modifications and Derivatives
Structural optimization enhances bioavailability and target specificity. Michael addition and Heck reactions are pivotal for introducing pharmacophoric groups.
Michael Addition with Active Methylene Compounds
Isoalantolactone’s α-methylene-γ-lactone moiety reacts with active methylene compounds (e.g., malononitrile) in alcoholic KOH, producing C-13 adducts. This method generated seven novel derivatives with modified antiproliferative activities.
Table 3: Representative Isoalantolactone Derivatives
| Derivative | R Group | IC₅₀ (μM) |
|---|---|---|
| 3a | CN | 12.4 |
| 5a | 4-Cl-C₆H₄ | 8.7 |
Epoxidation and Ring-Opening Reactions
Epoxidation of the exo-methylene group with mCPBA followed by nucleophilic ring-opening with amines diversifies the lactone’s electronic profile, critical for modulating NF-κB inhibition.
Analytical Validation of Synthetic and Natural Products
High-performance liquid chromatography (HPLC) remains the gold standard for quantifying isoalantolactone purity. A validated method using a C18 column with isocratic elution (0.1% formic acid:acetonitrile) achieves baseline separation in 6.4 minutes, with retention times of 2.89 min (isoalantolactone) and 3.13 min (alantolactone).
Table 4: HPLC Parameters for Isoalantolactone Analysis
| Parameter | Value |
|---|---|
| Column | Phenomenex Luna C18 (250 × 4.6 mm) |
| Mobile phase | 0.1% HCOOH:CH₃CN (45:55) |
| Flow rate | 1.0 mL/min |
| Detection | 220 nm |
Chemical Reactions Analysis
Types of Reactions: Isoalantolactone undergoes various chemical reactions, including:
Oxidation: Isoalantolactone can be oxidized to form epoxides.
Reduction: Reduction reactions can convert isoalantolactone into its corresponding alcohols.
Substitution: Isoalantolactone can undergo substitution reactions with nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Amines and other nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isoalantolactone (ISA), also known as Isohelenin, is a sesquiterpene lactone isolated from Inula helenium and other plants belonging to the Asteraceae family . Research indicates that ISA has multiple pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties .
Pharmacological Effects of Isoalantolactone
- Antimicrobial Effects: ISA demonstrates antimicrobial activity against various microorganisms . It can suppress the production of α-toxin, a critical virulence factor in Staphylococcus aureus infections, and protect mice against S. aureus pneumonia . ISA can also enhance the efficacy of penicillin G against β-lactamase-positive S. aureus strains, including methicillin-resistant S. aureus (MRSA), by inactivating β-lactamase during protein translation . Furthermore, ISA can inhibit MCR-1, an enzyme that reduces the efficacy of cationic peptide antibiotics in Gram-negative bacteria like E. coli and Klebsiella . It can synergize with polymyxin B or colistin to suppress the growth of MCR-1 positive E. coli and Klebsiella strains, restoring the efficacy of carbapenems .
- Antifungal Effects: ISA exhibits antifungal activity against Candida species . It can inhibit hyphal growth, which is critical for Candida albicans infection, by affecting Erg11 and Erg6 activity, leading to elevated zymosterol and lanosterol levels and reduced ergosterol levels .
- Antitumor Effects: ISA has anticancer activity against various cancer cells . It can inhibit colon cancer cell growth by increasing cellular reactive oxygen species (ROS) production, leading to DNA damage and JNK signaling pathway activation . ISA can also enhance the cytotoxicity of doxorubicin (DOX) in colon cancer cells .
- Anti-inflammatory and Neuroprotective Effects: ISA exerts anti-inflammatory effects by inhibiting NF-κB signaling, which contributes to its neuroprotective properties .
Isoalantolactone in Treating Colon Cancer
Isoalantolactone (IATL) has been reported to have anticancer activity against a variety of cancer cells . Studies have demonstrated that IATL inhibits colon cancer cell growth by increasing cellular reactive oxygen species (ROS) production, which leads to DNA damage and JNK signaling pathway activation .
IATL and DOX Synergistic Effect on Colon Cancer Cells
IATL can synergize with Doxorubicin (DOX) to kill cancer cells . A study using HCT116 and HCT-15 cells showed that IATL markedly increased the cytotoxicity of DOX, with combination index (CI) values indicating a synergistic effect. The combined treatment also significantly decreased colony formation and cell proliferation. Moreover, the combined treatment significantly increased ROS levels, leading to increased accumulation of nuclear 53BP1 foci, a marker of DNA damage . The activation of the JNK signaling pathway is crucial for the synergistic effect of IATL and DOX .
Isoalantolactone as an Apoptosis Inducer
Isoalantolactone is identified as an apoptosis inducer . It acts as an alkylating agent and induces cell death . Studies suggest that alterations in cell survival contribute to the pathogenesis of a number of human diseases, including cancer, viral infections, and autoimmune diseases .
Isoalantolactone in Plant Disease Control
Mechanism of Action
Isoalantolactone exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Antitumor: Induces apoptosis and cell cycle arrest in cancer cells by generating reactive oxygen species (ROS) and activating caspases.
Neuroprotective: Protects neurons by reducing oxidative stress and inhibiting inflammatory pathways
Comparison with Similar Compounds
Table 1. Comparative Overview of (+)-Isoalantolactone and Analogous Sesquiterpene Lactones
Biological Activity
(+)-Isoalantolactone, commonly referred to as Isoalantolactone (ISA), and its structural isomer Isohelenin are sesquiterpene lactones derived from various plants, notably Inula helenium (elecampane). These compounds exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the pharmacological properties of ISA and Isohelenin, supported by case studies and research findings.
- Chemical Structure :
- Isoalantolactone (ISA) : C15H20O2
- Isohelenin : C15H20O3
- Classification : Both compounds belong to the class of sesquiterpene lactones.
1. Antimicrobial Activity
ISA has demonstrated significant antimicrobial properties against various pathogens:
- Bacterial Inhibition :
- Fungal Activity :
| Pathogen Type | Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Gram-positive Bacteria | ISA | Variable | Inactivation of β-lactamase |
| Gram-negative Bacteria | ISA | Variable | Synergistic with polymyxins; inhibits MCR-1 |
| Fungi | ISA | >128 μg/mL | Inhibition of Erg11 and Erg6; disrupts sterol biosynthesis |
2. Anticancer Activity
ISA exhibits potent anticancer effects through various mechanisms:
- Mechanisms :
- Case Study : A study demonstrated that ISA treatment resulted in reduced tumor growth in breast cancer models by inhibiting NF-κB activity and promoting apoptosis .
3. Anti-inflammatory Effects
Both ISA and Isohelenin have shown promising anti-inflammatory properties:
- Mechanisms :
| Compound | Effect on Inflammation | Mechanism |
|---|---|---|
| Isoalantolactone | Reduces NO and PGE2 production | Inhibition of NF-kB signaling |
| Isohelenin | Improves survival in endotoxin shock | Inhibition of NF-kB activation |
Neuroprotective Effects
Research indicates that ISA may provide neuroprotective benefits:
- Mechanisms :
- Case Study : Preclinical studies have suggested that ISA can reduce neuroinflammation associated with conditions like Alzheimer's disease through its anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing the cytotoxicity of (+)-Isoalantolactone in cancer cell lines?
- Methodological Answer : Use MTT or XTT assays to quantify cell viability, with dose ranges (e.g., 10–100 µM) and exposure times (24–72 hours) optimized for specific cell lines (e.g., SK-MES-1, MDA-MB-231). Include positive controls (e.g., cisplatin) and validate results via flow cytometry for apoptosis (Annexin V/PI staining) . For dose-dependent effects, combine IC50 calculations with Western blotting to monitor apoptotic markers (e.g., Bax, Bcl-2, cleaved PARP) .
Q. How can researchers confirm the role of (+)-Isoalantolactone in cell cycle arrest?
- Methodological Answer : Perform cell cycle analysis using propidium iodide staining and flow cytometry. Validate findings by quantifying cyclin B1 and cdc2 protein levels via Western blot, as cyclin B1 downregulation correlates with G2/M phase arrest . Dose-dependent studies (e.g., 20–40 µM for 24 hours) in U2OS or similar cell lines are recommended .
Q. What safety precautions are critical when handling Isohelenin in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure (H317 hazard). Store at -20°C, and avoid DMSO solvent decomposition by aliquoting and freezing at -80°C. Emergency protocols include skin washing with water (P302+P352) and medical consultation for rashes (P333+P313) .
Advanced Research Questions
Q. How can contradictory findings on (+)-Isoalantolactone’s apoptotic pathways (e.g., p53-dependent vs. independent mechanisms) be resolved?
- Methodological Answer :
- Experimental Design : Compare p53-wildtype (e.g., SK-MES-1) and p53-null cell lines. Use siRNA knockdown or CRISPR-Cas9 to silence p53 and assess apoptotic markers (caspase-3, PARP cleavage).
- Data Analysis : Quantify p53 protein levels via Western blot (as in ) and correlate with transcriptomic data (RNA-seq) to identify alternative pathways (e.g., NF-κB inhibition ).
- Contradiction Resolution : Context-dependent effects (cell type, dose) may explain discrepancies. Meta-analysis of existing studies (e.g., pancreatic vs. breast cancer models) is advised .
Q. What strategies optimize (+)-Isoalantolactone’s bioavailability in in vivo models for metastatic cancer studies?
- Methodological Answer :
- Formulation : Use liposomal encapsulation or PEGylation to enhance solubility and half-life.
- Dosing : Start with acute toxicity studies in CD1 mice (e.g., 10–50 mg/kg, IP/IV) . Monitor pharmacokinetics via LC-MS/MS to measure plasma concentrations.
- Efficacy Testing : In orthotopic breast cancer models (e.g., MDA-MB-231), assess metastasis suppression via bioluminescence imaging and MMP-2/9 activity assays .
Q. How do researchers address variability in reported IC50 values for (+)-Isoalantolactone across cancer cell lines?
- Methodological Answer :
- Standardization : Use identical assay conditions (e.g., 24-hour serum starvation pre-treatment, consistent FBS concentrations).
- Data Normalization : Include internal controls (e.g., cell line-specific cisplatin sensitivity) and report IC50 with 95% confidence intervals.
- Mechanistic Context : Correlate IC50 with baseline expression of molecular targets (e.g., NF-κB p65 nuclear translocation or p53 status ).
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response relationships in (+)-Isoalantolactone studies?
- Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) for IC50 determination. For transcriptomic/proteomic data, apply Benjamini-Hochberg correction for multiple comparisons and hierarchical clustering to identify co-regulated pathways .
Q. How should researchers ensure reproducibility in Western blot analyses of apoptotic markers?
- Answer :
- Sample Preparation : Normalize protein lysates using BCA assays. Include loading controls (β-actin/GAPDH).
- Antibody Validation : Use antibodies with validated specificity (e.g., anti-Bax [Cell Signaling #5023]).
- Quantification : Employ densitometry tools (e.g., Gel-Pro Analyzer) and report fold-changes relative to untreated controls .
Translational Research Considerations
Q. What in vitro to in vivo bridging studies are critical for advancing (+)-Isoalantolactone to preclinical trials?
- Answer :
- Pharmacodynamic Markers : Measure tumor NF-κB activity (e.g., EMSA) and serum MMP-9 levels post-treatment.
- Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters in CD1 mice .
- Combination Therapy : Test synergy with standard chemotherapeutics (e.g., paclitaxel) using Chou-Talalay assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
